molecular formula C15H20O4 B14476145 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid CAS No. 69974-02-3

2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid

Cat. No.: B14476145
CAS No.: 69974-02-3
M. Wt: 264.32 g/mol
InChI Key: GQLJRRYTCMYMQT-UHFFFAOYSA-N
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Description

2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a methoxy(phenyl)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group attached to the cyclohexane ring.

    Attachment of the Methoxy(phenyl)methoxy Group: This step involves the reaction of the cyclohexane derivative with methoxy(phenyl)methanol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy(phenyl)methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor Interaction: The compound may bind to receptors, modulating cellular responses.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    Cyclohexane-1-carboxylic acid: Lacks the methoxy(phenyl)methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but differs in the structure of the carbon backbone.

    Cyclohexanecarboxylic acid: Similar cyclohexane ring structure but lacks the methoxy(phenyl)methoxy substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

69974-02-3

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-[methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O4/c1-18-15(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)14(16)17/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3,(H,16,17)

InChI Key

GQLJRRYTCMYMQT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)OC2CCCCC2C(=O)O

Origin of Product

United States

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